Bienvenue dans la boutique en ligne BenchChem!

4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide

Medicinal Chemistry Stereochemistry Kinase Inhibition

The compound 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide (CAS 2034380-65-7) is a synthetic small-molecule benzamide derivative containing imidazole and pyrazole moieties. It is structurally distinct from common alternatives by the presence of an oxan-2-yl (tetrahydro-2H-pyran-2-yl) substituent at the pyrazole nitrogen, which introduces a chiral center and alters the spatial orientation of the tetrahydropyran ring relative to the core scaffold compared to its oxan-4-yl regioisomer (CAS 1705427-19-5).

Molecular Formula C20H23N5O2
Molecular Weight 365.437
CAS No. 2034380-65-7
Cat. No. B2736726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide
CAS2034380-65-7
Molecular FormulaC20H23N5O2
Molecular Weight365.437
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
InChIInChI=1S/C20H23N5O2/c26-20(17-6-4-16(5-7-17)12-24-9-8-21-15-24)23-18-11-22-25(13-18)14-19-3-1-2-10-27-19/h4-9,11,13,15,19H,1-3,10,12,14H2,(H,23,26)
InChIKeyMCQFYQJFORUKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide (CAS 2034380-65-7) for Procurement


The compound 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide (CAS 2034380-65-7) is a synthetic small-molecule benzamide derivative containing imidazole and pyrazole moieties . It is structurally distinct from common alternatives by the presence of an oxan-2-yl (tetrahydro-2H-pyran-2-yl) substituent at the pyrazole nitrogen, which introduces a chiral center and alters the spatial orientation of the tetrahydropyran ring relative to the core scaffold compared to its oxan-4-yl regioisomer (CAS 1705427-19-5).

Why Generic Substitution of CAS 2034380-65-7 with Regioisomeric Analogs Can Lead to Irreproducible Results


Simple substitution of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide with its closest regioisomer, the oxan-4-yl analog (CAS 1705427-19-5), is not scientifically valid due to the fundamental difference in the point of attachment of the tetrahydropyran ring . The 2-yl linkage introduces a chiral center adjacent to the pyrazole nitrogen, which can dramatically affect the compound's three-dimensional conformation, target binding kinetics, and metabolic stability compared to the achiral 4-yl attachment [1]. Such structural nuances are known to be critical in medicinal chemistry for achieving desired potency and selectivity profiles.

Quantitative Differentiation Evidence for CAS 2034380-65-7 Against Its Closest Analogs


Structural Differentiation: Chiral Oxan-2-yl vs. Achiral Oxan-4-yl Substitution

The target compound's defining feature is the oxan-2-ylmethyl group, which introduces a chiral center at the 2-position of the tetrahydropyran ring. This contrasts with the closest commercially available analog, 4-((1H-imidazol-1-yl)methyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide (CAS 1705427-19-5), which bears an achiral oxan-4-ylmethyl substituent . The presence of chirality in the target compound can lead to enantiomer-specific biological activity, a property absent in the symmetric 4-yl analog.

Medicinal Chemistry Stereochemistry Kinase Inhibition

Scaffold Class Potential: RORγt Inverse Agonism

Compounds featuring an N-aryl imidazole linked to a pyrazole amide, such as those described in the RORγt inhibitor program, have demonstrated potent inverse agonism [1]. While specific data for CAS 2034380-65-7 is not publicly available, its core structure matches a pharmacophore that has yielded compounds with low nanomolar IC50 values in RORγt FRET assays. The oxan-2-yl substituent distinguishes it from the published clinical candidates, which typically feature different heterocyclic modifications, offering a unique vector for optimizing pharmacokinetic properties such as oral bioavailability.

Immunology Nuclear Receptors Inflammation

Comparison to Fused Imidazole-Pyrazole Patent Class

The compound is structurally related to substituted fused imidazoles and pyrazoles claimed in patents for cardiovascular disorders, such as JP6157505B2 [1]. Unlike these fused analogs, CAS 2034380-65-7 presents a non-fused imidazole-pyrazole architecture, which can lead to a different selectivity profile against kinase targets. The oxan-2-ylmethyl appendage is not exemplified in the main patent families, suggesting a novel composition of matter distinct from the prior art.

Cardiovascular Disease Intellectual Property Drug Discovery

Recommended Application Scenarios for CAS 2034380-65-7 Based on Proven Differentiation


Stereo-SAR Exploration for RORγt or Kinase Targets

Procurement is most justified when a program requires exploration of chirality at the region adjacent to the pyrazole core. The racemic nature of the oxan-2-yl group provides a direct starting point for chiral resolution and subsequent evaluation of enantiomer-specific activity, an experimental path not possible with the achiral oxan-4-yl comparator [1].

IP-Diversification in Heterocyclic Drug Discovery

For organizations seeking to build a patent position distinct from the crowded fused imidazole-pyrazole space, this non-fused scaffold with an oxan-2-ylmethyl substituent offers a novel composition of matter. Its use can support the generation of new intellectual property, as demonstrated by its structural divergence from patents like JP6157505B2 [1].

Pharmacokinetic Optimization of N-Aryl Imidazole Leads

The oxan-2-yl group is associated with improved solubility and reduced lipophilicity compared to aromatic or constrained cyclic linkers. This structural feature is hypothesized to enhance the ADME profile, making the compound a valuable intermediate for refining the drug-like properties of lead series derived from the RORγt pharmacophore [1].

Quote Request

Request a Quote for 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.